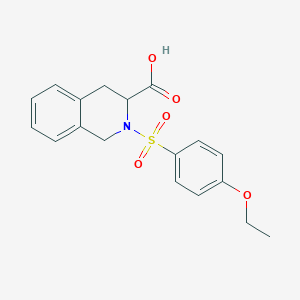

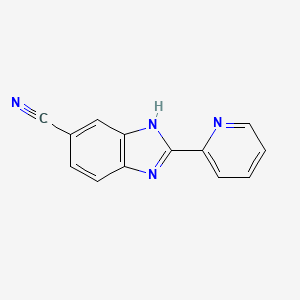

![molecular formula C21H17N3O5 B2531052 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207009-23-1](/img/structure/B2531052.png)

2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include multiple heterocyclic rings, an acetamide group, and potential for various intermolecular interactions. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related heterocyclic acetamides typically involves the reaction of corresponding heterocyclic amines with acyl chlorides or carboxylic acids. For instance, N-(benzo[d]thiazol-2-yl)acetamides were synthesized by refluxing benzothiazoles with acetic acid, suggesting that a similar approach could be used for the synthesis of the target compound . Additionally, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives involved a sequence of reactions starting with 2-aminobenzothiazole, which indicates that multi-step synthetic routes are common for such complex molecules .

Molecular Structure Analysis

The molecular structure of the compound is expected to feature hydrogen bonding, as seen in related compounds. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge between molecules . The presence of multiple heterocycles and an acetamide group in the target compound suggests that it could form similar intermolecular interactions, which would influence its crystal structure and stability.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the acetamide group and the heterocyclic components. In related research, the catalytic reduction of 1,2-benzisoxazole-3-acetamide oxime led to a series of transformations, including cyclization and further hydrogenation . This indicates that the target compound could also undergo various chemical reactions, potentially leading to the formation of new heterocyclic structures or functional group modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of hydrogen bonding could affect its melting point, solubility, and crystal formation . The heterocyclic components may also contribute to the compound's photophysical properties, as seen in related compounds where the nature of the substituents in the benzothiazole moiety affected their photophysical behavior . Additionally, the antibacterial activity of similar N-(benzo[d]thiazol-2-yl)acetamide derivatives suggests that the target compound might also exhibit biological activity, which could be explored in further studies .

Scientific Research Applications

Synthetic Methodologies and Precursor Utility

- Functionally substituted 1,2-benzisoxazoles, including compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, are highlighted for their pharmacological significance. They serve as precursors for synthesizing a range of heterocycles with diverse biological activities. This demonstrates the utility of such compounds in the synthesis of novel derivatives with potential therapeutic applications (Khodot & Rakitin, 2022).

Enzyme Inhibition

- Research into sulfonamides incorporating benzodioxane and acetamide moieties has revealed their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase. This indicates the role such compounds can play in addressing diseases related to enzyme dysfunction, showcasing the broader relevance of chemical compounds with intricate structures in medicinal chemistry (Abbasi et al., 2019).

Anticancer Activity

- Derivatives of benzothiazole, similar in complexity to the query compound, have been synthesized and evaluated for their antitumor activity. This research underscores the importance of such compounds in the development of new anticancer agents, suggesting potential research avenues for exploring the anticancer properties of complex acetamide derivatives (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Studies on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical investigations, highlight their utility in photovoltaic applications and ligand-protein interactions. This suggests the versatility of structurally complex acetamides in both energy-related fields and biological systems, indicating a broad spectrum of scientific applications (Mary et al., 2020).

Antimicrobial Activity

- The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including their antimicrobial activity, demonstrate the potential of complex acetamide derivatives in combating microbial resistance. This area of research is critical in the development of new antibiotics and highlights the potential applications of compounds with similar structures in addressing global health challenges (Anuse et al., 2019).

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5/c25-21(11-16-15-3-1-2-4-17(15)28-24-16)22-12-14-10-19(29-23-14)13-5-6-18-20(9-13)27-8-7-26-18/h1-6,9-10H,7-8,11-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKVPTUGREXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

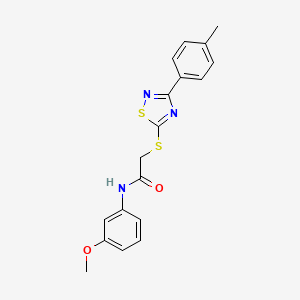

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

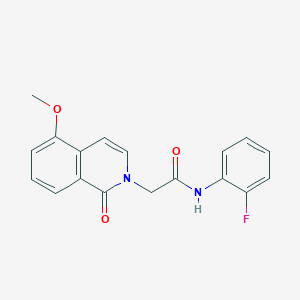

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)